molecular formula C7H4BrNS B1341622 5-Bromobenzo[c]isothiazole CAS No. 20712-07-6

5-Bromobenzo[c]isothiazole

Cat. No. B1341622
CAS RN: 20712-07-6
M. Wt: 214.08 g/mol
InChI Key: OZRILMBPXSZJAR-UHFFFAOYSA-N
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Description

5-Bromobenzo[c]isothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom on the benzene ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated benzothiazoles can be achieved through various methods. One approach involves the reaction of aryl thioureas with electrophilic bromine sources to produce 2-aminobenzothiazoles, as demonstrated using benzyltrimethylammonium tribromide, which offers controlled stoichiometry and minimizes side reactions . Another method includes the annulation of 2-bromo-N-arylbenzimidamide with selenium or sulfur powder catalyzed by CuBr2 to synthesize benzo[d]isothiazoles . Additionally, the regiospecific synthesis of substituted 2-arylbenzothiazoles can be directed by a bromine atom ortho to the anilido nitrogen, which guides the cyclization process .

Molecular Structure Analysis

The molecular structure of bromobenzothiazoles is characterized by the pattern of bromination on the benzene ring, which can influence the electronic properties of the molecule. The physicochemical properties, such as solubility and pKa values, are affected by the number and position of bromine atoms, as well as the electronic effects resulting from different sites of substitution . The hydration of halogenated benzotriazoles, a related class of compounds, is driven by a balance of hydrophobic and polar interactions, which can be predicted by ab initio calculations .

Chemical Reactions Analysis

Bromobenzothiazoles can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, they can participate in nucleophilic substitution reactions, where the bromine atom can be displaced by other nucleophiles to form alkoxy- or hydroxy-substituted isothiazoles . The reactivity of the bromine atom also allows for further functionalization through cross-coupling reactions, as seen in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids, which can be further converted into other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the bromine substituent. The solubility of brominated benzotriazoles, for example, decreases with an increase in the number of bromine atoms, and this trend is expected to be similar for bromobenzothiazoles . The electronic effects of bromination also lead to variations in the pKa values, which are important for understanding the compound's behavior in different environments . The presence of bromine can also enable photochromic properties, as seen in dibenzothienylthiazoles, which can undergo photochromic ring-closing reactions followed by elimination and substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromobenzo[c]isothiazole is utilized in the synthesis of functionally substituted derivatives containing heterocycles such as isoxazole and isothiazole. These compounds are achieved through reactions involving esters of nicotinic and isonicotinic acids with hydroxybenzaldehydes, leading to the formation of azomethines and subsequent reduction to give amines. Acylation of these amines with arylisoxazole- and dichloroisothiazolecarbonyl chlorides produces esters and amides featuring isoxazole and isothiazole residues, highlighting its importance in creating compounds with potential biological activities (Kazak et al., 2021).

Antimicrobial and Biological Activities

Research into the biological activities of compounds derived from this compound includes the investigation of their antimicrobial properties. For instance, derivatives synthesized for antimicrobial activities show varying degrees of effectiveness against different bacterial species and the Leishmania major species, suggesting potential applications in combating infections and parasitic diseases (Ustabaş et al., 2020).

Novel Synthetic Routes and Catalysis

The compound also plays a role in innovative synthetic methodologies, including the CuBr2-catalyzed annulation for synthesizing benzo[d]isoselenazole and benzo[d]isothiazole. This method demonstrates good substrate scope and functional group tolerance, offering a new approach for synthesizing axially chiral aromatic molecules through further transformations (Wang et al., 2023).

Anticancer Research

Further highlighting its relevance in scientific research, this compound derivatives have been evaluated for anticancer activities. Synthesis of new benzothiazole acylhydrazones as anticancer agents exemplifies the ongoing exploration into the therapeutic potential of these compounds. Such studies aim to discover novel anticancer drugs by examining the cytotoxic activities of benzothiazole derivatives against various cancer cell lines, demonstrating the broad spectrum of biological activity associated with these compounds (Osmaniye et al., 2018).

Safety and Hazards

The safety data sheet for 5-Bromobenzo[c]isothiazole suggests that it may pose certain hazards. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives . This opens up new possibilities for the synthesis of isothiazole-containing molecules and key directions of studies in this field of heterocyclic chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromobenzo[c]isothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . These interactions are facilitated by the delocalization of π-electrons in the thiazole ring, which enhances its reactivity. Enzymes such as cytochrome P450 may metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular proteins and nucleic acids .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit the activity of certain kinases, leading to alterations in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting cellular proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to enzyme inhibition . This inhibition can disrupt metabolic pathways and cellular processes. Furthermore, this compound may activate or repress gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained inhibition of enzyme activity or prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological activity is detected .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites . These metabolites may further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may utilize organic anion transporters or multidrug resistance proteins to enter and exit cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration . The localization of this compound can determine its biological effects and therapeutic potential .

properties

IUPAC Name

5-bromo-2,1-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRILMBPXSZJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590263
Record name 5-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20712-07-6
Record name 5-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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